Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-methylpropylcarbamoylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)9-14-12(17)15-13(11(16)18-3)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVOSPIGOQJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1(CCCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
1-[(Cyclohexylamino)Carbonyl]-2-Methylpropyl
- Structure: Contains a cyclohexylamino carbonyl group linked to 2-methylpropyl.
- Key Differences: Replaces the carbamoyl urea group in the target compound with a cyclohexylamino carbonyl.
- Applications : Likely used as a building block in peptide mimetics or enzyme inhibitors due to its amide-like stability.
(4aR)-1-[(3-Chloro-4-Phenylmethoxyphenyl)Methyl]-...-3-Carboxylic Acid 2-Methylpropyl Ester
- Structure : A pyrrolo-pyridazine derivative with a 2-methylpropyl ester and halogenated aromatic substituents.
- Key Differences : The complex heterocyclic core introduces rigidity and electron-withdrawing effects, contrasting with the target compound’s flexible cyclohexane ring. The 2-methylpropyl ester group is retained, but the aromatic chlorine and phenylmethoxy groups enhance lipophilicity and metabolic stability .
- Applications : Designed for therapeutic use (e.g., kinase inhibitors), leveraging its sp³-rich scaffold for target binding.
Methoxmetamine (2-(3-Methoxyphenyl)-2-(Methylamino)Cyclohexan-1-One)
- Structure: Cyclohexanone core with 3-methoxyphenyl and methylamino substituents.
- Key Differences : Replaces the ester and urea groups with a ketone and secondary amine. The ketone increases polarity, while the methoxyphenyl group enables π-π interactions, suggesting higher solubility in polar aprotic solvents than the target compound .
- Applications: Potential NMDA receptor antagonist, highlighting the pharmacological relevance of cyclohexane derivatives.
7-[[2,3-Difluoro-4-[2-[2-Methoxyethyl(Methyl)Amino]Ethoxy]Phenyl]Methyl]-...-Carboxylic Acid 2-Methylpropyl Ester
- Structure: Spirocyclic compound with a 2-methylpropyl ester, fluorine atoms, and a methoxyethyl-methylamino side chain.
- The 2-methylpropyl ester mirrors the target compound but is part of a more complex carboxylic acid derivative .
- Applications : Likely a protease or kinase inhibitor optimized for bioavailability via fluorine substitution.
Comparative Analysis Table
Research Findings and Implications
- Hydrogen Bonding : The carbamoyl urea group in the target compound provides stronger hydrogen-bonding capacity than amide or ester analogs, which may enhance crystallinity and stability in solid-state formulations .
- Synthetic Utility : The compound’s ester group makes it a candidate for hydrolysis or transesterification reactions, common in prodrug design, whereas spirocyclic analogs require specialized synthetic routes .
Biological Activity
Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane ring structure, which contributes to its biological properties. The compound's molecular formula is , and it features both amide and ester functional groups that enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Research has indicated that it may function as an inhibitor of certain pathways, such as the RORγ (retinoic acid receptor-related orphan receptor gamma) signaling pathway, which plays a critical role in immune response modulation and inflammation control .
Anti-Inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential use in treating inflammatory diseases .
Cancer Research
Emerging evidence suggests that this compound may have anti-cancer properties. It has been observed to inhibit the proliferation of cancer cell lines in vitro, possibly through the modulation of signaling pathways involved in cell growth and apoptosis . Further research is needed to elucidate the specific mechanisms by which it exerts these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on RORγ Inhibition : A patent study highlighted the compound's ability to inhibit RORγ activity, which could be beneficial in developing treatments for autoimmune diseases .
- In Vitro Cytotoxicity Assays : Research conducted on various cancer cell lines indicated that the compound could significantly reduce cell viability, with IC50 values demonstrating effectiveness in low micromolar concentrations .
- Inflammation Model Studies : Animal models treated with this compound showed reduced markers of inflammation compared to controls, reinforcing its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves coupling cyclohexanecarboxylate derivatives with carbamoylating agents. For example, a similar compound (methyl 1-(methylamino)cyclohexanecarboxylate) was synthesized by dissolving the precursor in ethyl acetate, adding 4-toluenesulfonate monohydrate, and concentrating under reduced pressure . Optimization may include solvent selection (polar aprotic solvents like ethyl acetate), temperature control (room temperature for stability), and stoichiometric ratios (1:1 molar equivalents for coupling agents). Yield improvements (e.g., 80% in the cited example) require careful monitoring of reaction completion via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key characterization techniques include:
- 1H-NMR : Peaks for methyl ester (δ ~3.82 ppm, singlet) and carbamoyl protons (δ ~9.10 ppm, broad) are critical. Splitting patterns (e.g., doublets for aromatic protons in related compounds) help confirm substituent positions .
- LC-MS : To verify molecular weight (calculated using software like ChemDraw) and purity (>95% by area normalization).
- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are standard. For hygroscopic intermediates, rapid filtration under reduced pressure is advised to avoid decomposition .
Advanced Research Questions
Q. How does the steric hindrance of the cyclohexane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The cyclohexane ring introduces steric constraints that may slow down nucleophilic attacks at the carbamate group. Computational modeling (e.g., density functional theory) can predict transition-state geometries, while experimental kinetic studies under varying temperatures (25–60°C) and solvents (DMF vs. THF) can quantify activation barriers . Comparative studies with cyclopropane analogs (e.g., methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate) may reveal ring-size-dependent reactivity .
Q. What strategies are effective for analyzing the compound’s stability under physiological pH conditions?
- pH Stability Assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid or amine derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
Q. How can researchers investigate the compound’s potential as a protease inhibitor using in silico and in vitro approaches?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to protease active sites (e.g., HIV-1 protease). Focus on hydrogen bonding between the carbamoyl group and catalytic residues .
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates. Compare with control inhibitors (e.g., ritonavir) to assess potency .
Q. What analytical challenges arise in quantifying trace impurities (e.g., isomers or byproducts) in bulk samples?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 and mobile phases containing hexane/isopropanol.
- NMR Spectroscopy : 13C-NMR can distinguish regioisomers (e.g., cyclohexane vs. cyclopentane derivatives) based on carbon chemical shifts .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas atmosphere) to minimize batch-to-batch variability .
- Data Contradictions : If NMR signals conflict with predicted splitting (e.g., unexpected multiplet patterns), re-examine solvent effects or consider X-ray crystallography for definitive structural confirmation .
- Ethical Compliance : Adhere to safety protocols (e.g., respiratory protection for fine powders) as outlined in SDS guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
